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Compound of Interest

Compound Name: SCH 351591

Cat. No.: B1680899 Get Quote

Kenilworth, NJ - This guide provides a comprehensive comparative toxicity profile of SCH
351591, a potent and selective phosphodiesterase-4 (PDE4) inhibitor, benchmarked against

other notable PDE4 inhibitors: Rolipram, Cilomilast, Roflumilast, and Apremilast. This

document is intended for researchers, scientists, and drug development professionals, offering

a detailed examination of the available preclinical safety data to inform future research and

development decisions.

SCH 351591, chemically known as N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-

(trifluoromethyl)-5-quinoline carboxamide, has been investigated for its therapeutic potential in

inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its

mechanism of action involves the inhibition of PDE4, leading to increased intracellular levels of

cyclic adenosine monophosphate (cAMP) and subsequent anti-inflammatory effects. However,

preclinical studies have revealed a distinct toxicity profile that warrants careful consideration.

In Vitro Toxicity
Currently, there is a lack of publicly available quantitative data on the in vitro cytotoxicity of

SCH 351591 from standardized assays such as IC50 determinations in various cell lines.

Similarly, specific genotoxicity data from Ames tests or in vitro micronucleus assays for SCH
351591 are not readily accessible in the reviewed literature.

In comparison, some data is available for other PDE4 inhibitors, primarily focusing on their

enzymatic inhibitory activity rather than broad cytotoxicity.
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Compound Assay Cell Line/Target Result

Rolipram PDE4A Inhibition Enzyme Assay IC50 = 3 nM[1]

PDE4B Inhibition Enzyme Assay IC50 = 130 nM[1]

PDE4D Inhibition Enzyme Assay IC50 = 240 nM[1]

Cytotoxicity
MCF-7 (Breast

Cancer)
IC50 = 40 µM[2]

Cytotoxicity
MDA-MB-231 (Breast

Cancer)
IC50 = 53 µM[2]

Cilomilast PDE4 Inhibition Enzyme Assay IC50 = 110 nM[3]

Table 1: In Vitro Activity and Cytotoxicity of Comparator PDE4 Inhibitors. This table summarizes

the available IC50 values for Rolipram and Cilomilast, indicating their potent inhibitory effect on

PDE4 and moderate cytotoxicity in cancer cell lines for Rolipram. Data for SCH 351591,

Roflumilast, and Apremilast on comparable cytotoxicity assays were not found in the reviewed

literature.

In Vivo Toxicity
Extensive in vivo studies have been conducted on SCH 351591, primarily in Cynomolgus

monkeys and Sprague-Dawley rats. These studies have identified several key target organs for

toxicity.

Arteriopathy and Vasculopathy
A significant and dose-limiting toxicity associated with SCH 351591 is arteriopathy,

characterized by inflammation and necrosis of small to medium-sized arteries. This has been

observed in various organs.

In a 3-month rising-dose study in Cynomolgus monkeys, SCH 351591 induced acute to chronic

inflammation of arteries in the heart, kidneys, stomach, salivary glands, pancreas, esophagus,

gallbladder, and mesentery.[4][5] Similarly, studies in Sprague-Dawley rats demonstrated dose-

and time-dependent mesenteric vascular injury, including hemorrhage, necrosis, and

perivascular inflammation.[6]
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The development of vascular lesions is a class-effect for many PDE4 inhibitors, thought to be

related to hemodynamic changes from prolonged vasodilation.[7]

Gastrointestinal Toxicity
Gastrointestinal adverse effects are a common finding with PDE4 inhibitors. For SCH 351591,

a rising-dose study in Cynomolgus monkeys reported emesis, reduced food intake, and

consequent body weight loss.[4][5]

Comparator PDE4 inhibitors also exhibit significant gastrointestinal toxicity, which has often

been a dose-limiting factor in their clinical development.

Compound Species
Key
Gastrointestinal
Findings

Reference

SCH 351591 Cynomolgus Monkey

Emesis, reduced food

intake, body weight

loss

[4][5]

Roflumilast Human

Diarrhea, nausea,

weight loss,

abdominal pain

[8][9]

Apremilast Human

Diarrhea, nausea,

vomiting, abdominal

pain

[7][10]

Cilomilast Human
Gastrointestinal

disturbances
[11]

Rolipram Human Nausea, emesis [3]

Table 2: Comparative Gastrointestinal Toxicity of PDE4 Inhibitors. This table highlights the

common gastrointestinal adverse effects observed with SCH 351591 and other PDE4 inhibitors

in preclinical and clinical studies.
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SCH 351591 has demonstrated the potential to modulate the immune system. In the 3-month

study in Cynomolgus monkeys, observed immunotoxic effects included thymic atrophy and a

reduction in T-lymphocyte proliferation.[4][5] Early mortality in some animals in this study was

attributed to sepsis, suggesting a potential for immunosuppression.[4][5]

Reproductive and Developmental Toxicity
Preclinical testing of SCH 351591 in CD-1 mice revealed effects on the reproductive system.

[12] In females, this included prolonged or abnormal estrous cycles, fewer successful

pregnancies, and an increased number of fetal resorptions.[12] In males, an increase in testes

weight was observed at all doses, although male fertility was not affected.[12] Chronic

myocardial inflammation was also noted in this study at higher doses.[12]

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following

diagrams are provided.
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Caption: Mechanism of Action of SCH 351591.
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Caption: In Vivo Rising-Dose Toxicity Study Workflow.
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Three-Month Rising-Dose Oral Toxicity Study in
Cynomolgus Monkeys
This study was designed to evaluate the toxicity of SCH 351591 when administered daily over

a 3-month period with escalating doses.

Test System: Cynomolgus monkeys (Macaca fascicularis), with equal numbers of males and

females per group.

Groups: Four groups were typically used: a vehicle control group and three dose groups

receiving rising doses of SCH 351591.

Dose Administration: The test article was administered daily via oral gavage. Doses were

escalated over the course of the study, reaching up to 48 mg/kg/day in the high-dose group.

[4][5]

Observations: Animals were monitored daily for clinical signs of toxicity, including emesis,

changes in food consumption, and body weight.

Clinical Pathology: Blood samples were collected at regular intervals for hematology and

clinical chemistry analysis.

Leukocyte Function Assay: Whole blood or isolated peripheral blood mononuclear cells

(PBMCs) were stimulated with mitogens (e.g., phytohemagglutinin) to assess T-lymphocyte

proliferation. Proliferation was typically measured by tritiated thymidine incorporation or flow

cytometry-based assays.

Pathology: At the end of the study, a full necropsy was performed. A comprehensive set of

tissues was collected, fixed, and processed for histopathological examination by a veterinary

pathologist.

In Vivo Micronucleus Assay (General Protocol)
While specific data for SCH 351591 is unavailable, a standard in vivo micronucleus assay

protocol is as follows:

Test System: Typically rodents, such as mice or rats.
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Dose Administration: The test article is administered, usually via the clinical route of

administration, at three dose levels.

Sample Collection: Bone marrow or peripheral blood is collected at specified time points

after the final dose.

Analysis: The frequency of micronucleated polychromatic erythrocytes (in bone marrow) or

micronucleated reticulocytes (in peripheral blood) is determined by microscopic analysis. An

increase in the frequency of micronucleated cells indicates potential genotoxicity.

Bacterial Reverse Mutation Assay (Ames Test) (General
Protocol)
This assay is a standard in vitro test for identifying compounds that can cause gene mutations.

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with pre-

existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine

for Salmonella).

Procedure: The bacterial strains are exposed to various concentrations of the test article,

both with and without a metabolic activation system (S9 mix from rat liver).

Endpoint: The number of revertant colonies (colonies that have regained the ability to grow

on an amino acid-deficient medium) is counted. A significant, dose-dependent increase in the

number of revertant colonies compared to the negative control indicates a mutagenic

potential.

Conclusion
The preclinical toxicity profile of SCH 351591 is characterized by significant in vivo findings,

most notably arteriopathy, gastrointestinal intolerance, immunomodulation, and reproductive

toxicity. These adverse effects are, to varying extents, class-related among PDE4 inhibitors.

The lack of publicly available in vitro cytotoxicity and genotoxicity data for SCH 351591
represents a critical gap in its safety assessment. For drug development professionals, the

pronounced arteriopathy observed in non-human primates is a key safety concern that would

require thorough investigation and mitigation strategies. Further research is warranted to fully

characterize the toxicological profile of SCH 351591 and to understand the mechanistic basis
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of its adverse effects, particularly in comparison to newer generations of PDE4 inhibitors that

have reached the market.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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